molecular formula C26H20FN3S B2399292 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine CAS No. 442878-81-1

7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine

Cat. No. B2399292
CAS RN: 442878-81-1
M. Wt: 425.53
InChI Key: KHGZSIKEOUGZRS-UHFFFAOYSA-N
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Description

The compound “7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine” belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and conc HCl was added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines is influenced by the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have been found to exhibit better anti-inflammatory activity than pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines reported in the same work . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their molecular structure. All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, they are likely to maintain drug-likeness during lead optimization .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for the research on pyrrolo[2,3-d]pyrimidines include further exploration of their antiviral and anti-inflammatory properties . The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Furthermore, 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs are new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .

properties

IUPAC Name

7-(3-fluorophenyl)-5-phenyl-4-(1-phenylethylsulfanyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3S/c1-18(19-9-4-2-5-10-19)31-26-24-23(20-11-6-3-7-12-20)16-30(25(24)28-17-29-26)22-14-8-13-21(27)15-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGZSIKEOUGZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine

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